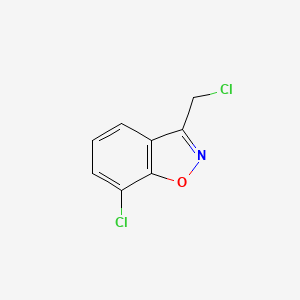

7-Chloro-3-(chloromethyl)-1,2-benzoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5Cl2NO |

|---|---|

Molecular Weight |

202.03 g/mol |

IUPAC Name |

7-chloro-3-(chloromethyl)-1,2-benzoxazole |

InChI |

InChI=1S/C8H5Cl2NO/c9-4-7-5-2-1-3-6(10)8(5)12-11-7/h1-3H,4H2 |

InChI Key |

BQPGGABLTCRRHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)ON=C2CCl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 7 Chloro 3 Chloromethyl 1,2 Benzoxazole

Established Synthetic Pathways to the 1,2-Benzoxazole Ring System

The formation of the 1,2-benzoxazole ring is a cornerstone of the synthesis. Traditional and modern approaches typically involve the intramolecular cyclization of ortho-substituted benzene (B151609) derivatives. The two most common strategies are based on the formation of either the C–O bond or the N–O bond of the heterocyclic ring. chim.it

Precursor Synthesis and Functional Group Introduction

The synthesis of the benzoxazole (B165842) ring begins with appropriately substituted precursors. A common starting point is an ortho-hydroxyaryl oxime or a related derivative. chim.it For the target molecule, 7-Chloro-3-(chloromethyl)-1,2-benzoxazole, the precursor must contain a chlorine atom positioned to become the C-7 substituent and a side chain that can be converted into the 3-(chloromethyl) group.

A representative precursor is an ortho-hydroxyphenylketoxime. For instance, the synthesis can start from a substituted N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide. mdpi.comproquest.com This precursor already contains the necessary hydroxyl group and a chloroacetyl group that will ultimately form the C-3 position and the chloromethyl side chain. Treatment of this acetamide (B32628) with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270) yields the corresponding oxime. mdpi.comproquest.com This step introduces the nitrogen and oxygen atoms required for the oxazole (B20620) ring.

Another approach involves starting with ortho-aminophenols, which can be condensed with a variety of carbonyl compounds, including aldehydes, ketones, or acids, to build the benzoxazole structure. nih.govrsc.org

Ring Closure Reactions for Benzoxazole Formation

Once the precursor is synthesized, the next critical step is the ring closure to form the 1,2-benzoxazole system.

Base-Catalyzed Cyclization of o-Hydroxyphenylketoximes : This is a widely used method. mdpi.comproquest.com The oxime precursor, such as N-(3-(2-chloro-1-(hydroxyimino)ethyl)-4-hydroxyphenyl)acetamide, can undergo intramolecular cyclization. The reaction is often facilitated by a dehydrating agent or a reagent that converts the oxime's hydroxyl group into a good leaving group, promoting nucleophilic attack by the phenoxide ion. chim.it Thionyl chloride (SOCl₂) in the presence of a base like pyridine is an effective reagent for this transformation, simultaneously facilitating cyclization and converting the side chain to the chloromethyl group. mdpi.comproquest.com

N-O Bond Formation : An alternative strategy involves the cyclization of N-halogenated 2-hydroxyaryl imines. In this pathway, the N-O bond is formed in the final ring-closing step. chim.it

[3+2]-Cycloaddition Reactions : More advanced methods include [3+2]-cycloaddition reactions. These can involve the reaction of arynes with 1,3-dipoles such as nitrile oxides to simultaneously form the C-C and C-O bonds of the benzoxazole ring. chim.it

Table 1: Comparison of Selected Ring Closure Methodologies for 1,2-Benzoxazole Synthesis

| Method | Precursor | Key Reagents | Bond Formed in Cyclization | Reference |

|---|---|---|---|---|

| Base-Catalyzed Cyclization | o-Hydroxyphenylketoxime | Thionyl Chloride, Pyridine | C–O | mdpi.com, proquest.com |

| N-Halogenated Imine Cyclization | N-Halogenated 2-Hydroxyaryl Imine | Base | N–O | chim.it |

| [3+2]-Cycloaddition | Aryne + Nitrile Oxide | N/A | C–C and C–O | chim.it |

Targeted Synthesis of the Chloromethyl Moiety at C-3

The introduction of the chloromethyl group at the C-3 position is a key functionalization for creating a reactive site for further synthetic modifications. mdpi.comnih.gov

Reaction Conditions and Reagent Optimization

The synthesis of the 3-(chloromethyl) group is often integrated with the ring-closure step. When using an oxime precursor derived from a chloroacetyl-substituted phenol, thionyl chloride (SOCl₂) serves a dual purpose. It acts as a dehydrating agent to facilitate the cyclization of the oxime and as a chlorinating agent to form the chloromethyl group. mdpi.comproquest.com

Alternatively, a precursor like 3-methyl-1,2-benzoxazole can be subjected to chlorination. Reagents such as phosphorus oxychloride (POCl₃) can be used to convert a methyl or hydroxymethyl group at the C-3 position into the desired chloromethyl moiety. nih.gov The reaction conditions, including solvent (e.g., anhydrous THF, methylene (B1212753) dichloride), temperature, and the stoichiometry of the reagents, must be carefully controlled to prevent side reactions and ensure high yield. mdpi.comnih.gov For example, the dropwise addition of POCl₃ at a controlled temperature is a common practice. nih.gov

Yield and Selectivity Enhancement Strategies

Optimizing the yield and selectivity of the chloromethylation step is crucial for an efficient synthesis. The choice of solvent can significantly impact the reaction outcome. Anhydrous solvents are typically required to prevent the hydrolysis of the chlorinating agents and the product. mdpi.com

The use of a suitable base, such as pyridine, is important to neutralize the acidic byproducts (e.g., HCl) generated during the reaction, which can prevent degradation of the starting material and product. mdpi.comproquest.com Purification of the crude product, often through column chromatography or crystallization, is necessary to isolate the this compound in high purity. nih.gov Mathematical planning of experiments, such as the Box-Wilson method, has been used in other chloromethylation processes to optimize variables like reagent ratios, temperature, and reaction time to maximize yield. koreascience.kr

Table 2: Reagents for Chloromethyl Group Formation

| Precursor Functional Group | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Chloroacetyl (via oxime) | Thionyl Chloride (SOCl₂) | Anhydrous THF, Pyridine | mdpi.com, proquest.com |

| Methyl | Phosphorus Oxychloride (POCl₃) | Methylene Dichloride, 20°C | nih.gov |

Green Chemistry Approaches and Sustainable Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For benzoxazole synthesis, green chemistry approaches focus on using less hazardous reagents, alternative energy sources, and eco-friendly solvents. ijpsonline.comijpbs.com

Several green strategies have been reported for the synthesis of the core benzoxazole ring, which could be adapted for the synthesis of this compound. These methods include:

Catalytic Syntheses : The use of catalysts, such as copper ijpsonline.com, samarium triflate organic-chemistry.org, or nano-catalysts like Ag@Fe₂O₃, can promote the reaction under milder conditions and often in more environmentally friendly solvents like water or ethanol. organic-chemistry.orgckthakurcollege.net

Alternative Energy Sources : Microwave irradiation and ultrasound have been employed to accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. ijpsonline.comijpbs.com For example, ultrasound has been used for the synthesis of benzoxazole derivatives in a water bath at room temperature. ijpsonline.com

Use of Green Solvents : Replacing hazardous organic solvents with water, ethanol, or ionic liquids is a key principle of green chemistry. organic-chemistry.orgorgchemres.org One-pot syntheses in aqueous media have been developed for various benzoxazole derivatives. ckthakurcollege.netorgchemres.org

While specific green synthesis protocols for this compound are not extensively detailed in the reviewed literature, the principles applied to the synthesis of related benzoxazoles offer a clear pathway for developing more sustainable methods. This would involve adapting existing precursor syntheses to utilize green catalysts and solvents, potentially reducing waste and energy consumption.

Solvent-Free and Catalyst-Free Methods

In recent years, synthetic chemistry has increasingly focused on green and sustainable practices, leading to the development of solvent-free and catalyst-free reaction conditions. These methods aim to reduce environmental impact by eliminating volatile organic solvents and avoiding the use of, often expensive or toxic, catalysts.

Solvent-free synthesis of benzoxazole derivatives can be achieved by heating a mixture of reactants, such as 2-aminophenols and aldehydes, at elevated temperatures. nih.govacs.org For instance, the condensation of o-aminophenol with aldehydes has been successfully carried out under solvent-free conditions at 130 °C. nih.govacs.org Another emerging solvent-free technique is the grindstone method, where reactants are ground together in a mortar and pestle at room temperature, sometimes with a solid catalyst, to achieve high yields in a short time. rsc.org While many solvent-free methods still employ a catalyst, the principle of eliminating the solvent significantly simplifies work-up procedures and reduces chemical waste. rsc.orgscispace.com

Catalyst-free approaches are less common but highly desirable. One potential strategy involves the thermal rearrangement or cyclization of a suitable precursor. For example, the base-catalyzed cyclization of o-hydroxyphenylketoximes is a common method for forming the 1,2-benzisoxazole (B1199462) ring, and in some specific cases, high temperatures might induce cyclization without a catalyst, although this is often less efficient. proquest.com

| Method | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Thermal Condensation | 2-Aminophenol, Aldehydes | Neat, 130 °C, 5h | No solvent, simple procedure | nih.govacs.org |

| Grindstone Method | 2-Aminophenol, Benzaldehyde | Mortar and pestle, Room Temperature, 20 min | Eco-friendly, rapid, high yield | rsc.org |

| Reaction with Acyl Chlorides | o-Substituted Aminoaromatics, Acyl Chlorides | Neat, 100 °C, 12h (with solid support) | High yield, simple workup | scispace.com |

Microwave and Ultrasound Assisted Synthesis

To accelerate reaction rates, reduce energy consumption, and often improve product yields, alternative energy sources like microwave irradiation and ultrasound have been widely adopted in organic synthesis. eurekaselect.com

Microwave-assisted synthesis utilizes the ability of polar molecules in a reaction mixture to absorb microwave energy directly, leading to rapid and uniform heating. benthamdirect.com This technique has been successfully applied to the synthesis of benzoxazoles, significantly reducing reaction times from hours to minutes. mdpi.combohrium.com For example, the cyclization of 2-aminophenols and benzaldehydes can be completed in as little as 15 minutes under microwave irradiation at 120 °C, often under solvent-free conditions, which further enhances the green credentials of the method. rsc.orgmdpi.combohrium.com The synthesis of benzoxazole-containing 1,2,3-triazoles has also been shown to be highly efficient under microwave conditions. ijtimes.com

Ultrasound-assisted synthesis , or sonochemistry, employs acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid medium. aurigeneservices.com This collapse generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance chemical reactivity. aurigeneservices.com This method has been used for the synthesis of various heterocyclic compounds, including 1,2,3-triazoles and indole (B1671886) derivatives, leading to higher yields and shorter reaction times compared to conventional methods. aurigeneservices.comnih.govnih.gov The application of ultrasound to the synthesis of the 1,2-benzoxazole core can promote efficient cyclization by providing the necessary activation energy in a highly effective manner. mdpi.com

| Energy Source | General Reaction | Typical Conditions | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|---|

| Microwave Irradiation | 2-Aminophenol + Benzaldehyde | 120 °C, Solvent-free | 15 min | Rapid heating, high yields, reduced time | mdpi.combohrium.com |

| Microwave Irradiation | 2-Aminophenol + Benzoyl Chloride | 120 °C, Solvent-free | 15 min | Fast, efficient, reusable catalyst potential | rsc.org |

| Ultrasound | Cu-catalyzed azide-alkyne cycloaddition | Benign solvents | Reduced from hours to minutes | Increased yields, safe, efficient | nih.gov |

| Ultrasound | Coupling of Triazole with Electrophiles | 45-55 °C | 39-80 min | Economical, high yields, short reaction time | nih.gov |

Catalytic Methods in Benzoxazole Synthesis

Catalysis is fundamental to the efficient synthesis of benzoxazoles, offering pathways with lower activation energies and greater selectivity. Both transition metals and small organic molecules have been employed as effective catalysts.

Transition Metal-Catalyzed Transformations

Transition metals, particularly copper and palladium, are widely used to catalyze the formation of benzoxazole rings. These methods often involve intramolecular C-O bond formation as the key ring-closing step.

Copper-catalyzed reactions are among the most common and versatile. daneshyari.com One established method is the intramolecular O-arylation of ortho-haloanilides. benthamdirect.comorganic-chemistry.org For instance, N-(2-halophenyl)benzamides can undergo cyclization catalyzed by copper(I) iodide (CuI) in the presence of a ligand like 1,10-phenanthroline. organic-chemistry.org Copper(II) catalysts, such as Cu(acac)₂, have also been shown to be effective for the cyclization of less reactive 2-chloroanilides. benthamdirect.com Another approach involves the combination of a Brønsted acid with a copper salt (CuI) to catalyze the reaction between 2-aminophenols and β-diketones, yielding various 2-substituted benzoxazoles. organic-chemistry.org

Palladium-catalyzed methods often leverage C-H activation or cross-coupling reactions. nitrkl.ac.in For example, palladium complexes can catalyze the desulfinative arylation of azoles with arylsulfonyl hydrazides. mdpi.com Another palladium-catalyzed route involves the aminocarbonylation of aryl bromides with 2-aminophenols, followed by an acid-mediated ring closure to form the benzoxazole product. organic-chemistry.org

Other transition metals, such as iron, have also been utilized. Iron-catalyzed coupling of 2-aminophenols and benzaldehydes provides an alternative route to substituted benzoxazoles. tandfonline.com

| Catalyst System | Substrates | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Cu(acac)₂ / 1,10-Phenanthroline | 2-Chloroanilides | Intramolecular O-arylation | Effective for inactive chlorides, green method | benthamdirect.com |

| CuI / 1,10-Phenanthroline | ortho-Haloanilides | Intramolecular Cyclization | General method for I, Br, and Cl substrates | organic-chemistry.org |

| TsOH·H₂O / CuI | 2-Aminophenols, β-Diketones | Condensation/Cyclization | Mild conditions, readily available materials | organic-chemistry.org |

| NHC-Pd Complexes | Azoles, Arylsulfonyl hydrazides | Desulfinative Arylation | Forms 2-arylbenzoxazoles | mdpi.com |

| Iron Catalyst | 2-Aminophenols, Benzaldehydes | Oxidative Coupling | Tolerates an array of substrates | tandfonline.com |

Organocatalytic Systems

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful tool in synthetic chemistry, offering a greener alternative to metal-based catalysts.

For the synthesis of benzoxazole-related structures, organocatalytic methods often focus on activating substrates through the formation of reactive intermediates like enamines or enolates. rsc.org A recently developed strategy involves an enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition to produce benzoxazole-containing 1,2,3-triazoles. rsc.orgrsc.org This approach provides high yields and excellent regioselectivity under ambient conditions, avoiding the use of any metals. rsc.org

Brønsted acids, such as p-toluenesulfonic acid, can be considered simple organocatalysts and are frequently used to catalyze the condensation step between an amine and a carbonyl group, which is often the initial step in benzoxazole synthesis. nih.gov More complex organocatalysts, like Brønsted acidic ionic liquid gels, have been developed to act as efficient and recyclable heterogeneous catalysts for the synthesis of benzoxazoles under solvent-free conditions. nih.govacs.org

| Catalyst | Substrates | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Enolate-mediated Organocatalyst | Benzoxazole-ketones, Azides | [3+2]-Cycloaddition | Metal-free, high regioselectivity, ambient conditions | rsc.orgrsc.org |

| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-Aminophenol, Aldehydes | Condensation/Aromatization | Heterogeneous, recyclable, solvent-free | nih.govacs.org |

| p-Toluenesulfonic acid (p-TsOH) | 2-Aminophenols, α-oxodithioesters | Condensation/Cyclization | Simple Brønsted acid catalysis | organic-chemistry.org |

Chemical Reactivity and Derivatization of 7 Chloro 3 Chloromethyl 1,2 Benzoxazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the 3-position of the 1,2-benzoxazole ring serves as a highly reactive electrophilic center, readily undergoing nucleophilic substitution reactions. This reactivity is analogous to that of benzylic halides, where the adjacent aromatic system stabilizes the transition state of the substitution process. This facilitates the displacement of the chloride ion by a variety of nucleophiles, providing a convenient route to a diverse range of 3-substituted-1,2-benzoxazole derivatives.

While specific experimental data for 7-Chloro-3-(chloromethyl)-1,2-benzoxazole is not extensively documented in publicly available literature, the reactivity of the analogous 3-(bromomethyl)-1,2-benzoxazole provides valuable insights. For instance, the synthesis of 3-(sulfamoylmethyl)-1,2-benzoxazole derivatives proceeds via nucleophilic substitution on 3-(bromomethyl)-1,2-benzoxazole, highlighting the susceptibility of the halomethyl group to attack by nucleophiles. researchgate.net

The reaction of this compound with amines and alcohols or phenols is expected to yield the corresponding amidation and etherification products. These reactions are fundamental in organic synthesis for the construction of C-N and C-O bonds, respectively.

Amidation Reactions: Primary and secondary amines can act as nucleophiles, attacking the electrophilic carbon of the chloromethyl group to form a new carbon-nitrogen bond. This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride generated. The resulting 3-(aminomethyl)-1,2-benzoxazole derivatives are valuable intermediates for further functionalization. The synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide from an oxime precursor demonstrates the stability of the chloromethyl group under certain reaction conditions, indicating its availability for subsequent nucleophilic substitution. acs.org

Etherification Reactions: Similarly, alkoxides or phenoxides can displace the chloride ion to form ethers. These reactions are often carried out under basic conditions to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. The resulting 3-(alkoxymethyl)- or 3-(aryloxymethyl)-1,2-benzoxazole derivatives expand the chemical space accessible from the parent compound.

Table 1: Postulated Amidation and Etherification Reactions of this compound

| Nucleophile | Product | Postulated Reaction Conditions |

| Primary/Secondary Amine | 3-(Aminomethyl)-7-chloro-1,2-benzoxazole | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), Room Temperature to Reflux |

| Alcohol/Phenol | 3-(Alkoxymethyl/Aryloxymethyl)-7-chloro-1,2-benzoxazole | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF), Room Temperature to Reflux |

Note: This table is based on general chemical principles and reactivity of similar compounds, as direct experimental data for the specified reactions of this compound is not available in the cited sources.

The chloromethyl group provides a convenient handle for the introduction of various heterocyclic rings. Nucleophilic nitrogen atoms within heterocyclic systems, such as imidazoles, triazoles, and pyrazoles, can readily displace the chloride to form C-N linked conjugates. These reactions significantly increase the structural complexity and can impart new biological or material properties to the benzoxazole (B165842) core.

For example, the reaction of this compound with imidazole (B134444) in the presence of a base would be expected to yield 1-[(7-Chloro-1,2-benzoxazol-3-yl)methyl]-1H-imidazole. Similar reactions with other nitrogen-containing heterocycles would provide access to a library of novel compounds. The synthesis of 1,2,3-triazole linked 7-chloroquinoline (B30040) hybrids demonstrates the utility of coupling reactions in generating complex heterocyclic systems. nih.gov

Table 2: Postulated Coupling Reactions of this compound with Heterocyclic Moieties

| Heterocyclic Nucleophile | Product | Postulated Reaction Conditions |

| Imidazole | 1-[(7-Chloro-1,2-benzoxazol-3-yl)methyl]-1H-imidazole | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |

| 1,2,4-Triazole | 1-[(7-Chloro-1,2-benzoxazol-3-yl)methyl]-1H-1,2,4-triazole | Base (e.g., NaH), Solvent (e.g., THF), Room Temperature |

| Pyrazole | 1-[(7-Chloro-1,2-benzoxazol-3-yl)methyl]-1H-pyrazole | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN), Reflux |

Note: This table is based on general chemical principles and reactivity of similar compounds, as direct experimental data for the specified reactions of this compound is not available in the cited sources.

Electrophilic and Nucleophilic Reactions on the Benzoxazole Ring System

The aromatic benzene (B151609) ring of the this compound scaffold is subject to both electrophilic and nucleophilic aromatic substitution reactions. The outcome of these reactions, particularly the position of substitution, is governed by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution: The benzoxazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. However, the presence of the electron-withdrawing chloro group at the 7-position and the chloromethyl group at the 3-position (which is attached to the oxazole (B20620) ring) deactivates the benzene ring towards electrophilic attack. The chloro group is an ortho-, para-director, while the influence of the fused oxazole ring and the 3-chloromethyl group is more complex. Electrophilic substitution on the oxazole ring itself is rare. mdpi.com

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the chloro substituent and the fused oxazole ring can render the benzene ring susceptible to nucleophilic aromatic substitution (SNAAr), particularly at positions activated by these groups. For a nucleophile to replace a hydrogen atom, an oxidizing agent is often required. The displacement of the existing chloro group at the 7-position by a strong nucleophile is also a possibility, though likely requiring harsh reaction conditions. Nucleophilic aromatic substitution reactions are generally favored by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.orgyoutube.com

The regioselectivity of substitution on the benzene ring is a result of the combined electronic effects of the 7-chloro group and the fused 1,2-benzoxazole system.

7-Chloro Group: The chlorine atom is deactivating due to its inductive electron-withdrawing effect, but it is an ortho-, para-director due to the resonance donation of its lone pair electrons. This would direct incoming electrophiles to positions 5 and 9 (if numbering starts from the oxygen as 1), although the 9-position is sterically hindered.

3-Chloromethyl Group: This group is primarily electron-withdrawing through induction, further deactivating the entire ring system towards electrophilic attack.

Given these factors, electrophilic substitution is expected to be challenging and may require forcing conditions. The most likely positions for electrophilic attack would be C-5, directed by the 7-chloro group. For nucleophilic aromatic substitution, attack would be favored at positions ortho or para to the electron-withdrawing chloro group, so positions 6 and 8 would be the most likely sites for substitution of a hydrogen atom, or position 7 for substitution of the chloro group itself.

Rearrangement and Ring-Opening Studies

While specific studies on the rearrangement and ring-opening of this compound are not documented, related heterocyclic systems are known to undergo such transformations.

Rearrangements: The Beckmann rearrangement is a classic reaction of oximes to form amides and could be relevant in the synthesis or modification of the 1,2-benzoxazole core. nih.govnih.govnih.gov The Dimroth rearrangement is another well-known transformation in heterocyclic chemistry, particularly with triazoles, where endocyclic and exocyclic nitrogen atoms can exchange places. mdpi.comresearchgate.net It is conceivable that under certain conditions, derivatives of this compound could undergo analogous skeletal reorganizations.

Ring-Opening: The 1,2-benzoxazole ring can be opened under various conditions. For instance, reductive cleavage of the N-O bond is a common transformation. Additionally, reactions with strong nucleophiles or under catalytic conditions can lead to ring-opening, providing access to ortho-hydroxyphenyl derivatives. The ring-opening of benzoxazoles with secondary amines has been reported as a route to 2-aminobenzoxazoles. mdpi.com Such reactions on this compound could lead to novel functionalized aromatic compounds.

Further research is needed to explore the potential for rearrangement and ring-opening reactions of this specific compound and to elucidate the mechanisms and synthetic utility of such transformations.

This compound presents a platform for diverse chemical modifications. The high reactivity of the chloromethyl group towards nucleophilic substitution allows for the straightforward introduction of a wide range of functional groups and heterocyclic moieties. The benzoxazole ring system, while deactivated by the existing substituents, offers potential for further functionalization through electrophilic or nucleophilic aromatic substitution, although the regioselectivity of these reactions requires further investigation. While specific studies on rearrangement and ring-opening reactions of this particular compound are lacking, the known chemistry of related benzoxazoles suggests that such transformations could provide pathways to novel molecular scaffolds. The continued exploration of the chemical reactivity of this compound is likely to unveil new synthetic methodologies and lead to the discovery of compounds with interesting properties.

Multi-Component Reactions Incorporating the Benzoxazole Scaffold

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. While direct participation of this compound in well-known MCRs like the Ugi or Passerini reactions has not been extensively documented in publicly available research, the reactivity of the chloromethyl group suggests its potential as a building block in such transformations.

The chloromethyl group can act as an electrophile, making it susceptible to nucleophilic attack. This reactivity could be harnessed in MCRs where one of the components is a nucleophile. For instance, in a modified Ugi or Passerini reaction, a precursor to this compound could potentially be functionalized.

Isocyanide-based multicomponent reactions are particularly versatile for the synthesis of heterocyclic compounds. For example, the reaction of an isocyanide with other suitable reactants can lead to the formation of diverse molecular scaffolds. While specific examples involving this compound are not readily found, the general principles of MCRs suggest that with appropriate reaction design, this compound could be incorporated into complex molecular architectures.

The following table outlines the general components of Passerini and Ugi reactions, which are common MCRs.

| Reaction | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |

| Passerini | Aldehyde or Ketone | Carboxylic Acid | Isocyanide | - | α-Acyloxy amide |

| Ugi | Aldehyde or Ketone | Carboxylic Acid | Isocyanide | Amine | α-Acylamino amide |

It is conceivable that derivatives of this compound, where the chloromethyl group is converted to an aldehyde or carboxylic acid, could participate in these reactions.

Design and Synthesis of Advanced Research Probes

The benzoxazole scaffold is a common feature in fluorescent dyes and probes due to its favorable photophysical properties. The derivatization of this compound offers a pathway to synthesize novel research probes for various biological applications, such as bioimaging and target identification.

The reactive chloromethyl group serves as a convenient handle for introducing functionalities that can modulate the compound's properties or link it to other molecules. For example, it can be used to attach fluorophores, affinity tags, or photoactivatable groups.

Research on benzoxazole derivatives has led to the development of probes for sensing metal cations and for positron emission tomography (PET) imaging. For instance, carbon-11 (B1219553) labeled benzoxazole derivatives have been synthesized as potential PET radioligands for imaging serotonin (B10506) 5-HT3 receptors. nih.gov This highlights the utility of the benzoxazole core in the design of sophisticated imaging agents.

The general strategy for developing a research probe from this compound would involve a nucleophilic substitution reaction at the chloromethyl position. A variety of nucleophiles could be employed to introduce the desired functionality, as illustrated in the table below.

| Nucleophile | Introduced Functionality | Potential Application |

| Azide (N3-) | Azide group | Click chemistry, bioconjugation |

| Thiol (R-SH) | Thioether | Linker for biomolecules |

| Amine (R-NH2) | Secondary amine | Introduction of targeting moieties |

| Phenoxide (Ar-O-) | Aryl ether | Modulation of photophysical properties |

The synthesis of benzoxazole-benzamide conjugates has been explored for their potential as anti-proliferative agents. nih.gov This work demonstrates the derivatization of the benzoxazole scaffold to create compounds with specific biological activities, a principle that is central to the design of advanced research probes. By carefully selecting the functional groups to be introduced, it is possible to tailor the properties of the resulting molecules for specific research applications.

Mechanistic Investigations of Reactions Involving 7 Chloro 3 Chloromethyl 1,2 Benzoxazole

Elucidation of Reaction Pathways for Synthesis

No specific studies detailing the mechanistic pathways for the synthesis of 7-Chloro-3-(chloromethyl)-1,2-benzoxazole have been identified. While general synthetic routes for 1,2-benzoxazoles exist, the specific sequence of bond formations, the role of catalysts, and the influence of the chloro and chloromethyl substituents on the reaction pathway for this particular compound are not documented.

Kinetic and Thermodynamic Profiling of Derivatization Reactions

There is a lack of published kinetic and thermodynamic data for derivatization reactions involving this compound. Such studies would be crucial for understanding the reaction rates, activation energies, and the equilibrium position of reactions where the chloromethyl group is substituted or the benzoxazole (B165842) ring is otherwise modified. Without this information, a quantitative understanding of its reactivity is absent.

Computational Support for Mechanistic Proposals

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for supporting or refuting proposed reaction mechanisms. However, no computational analyses focused on the reaction mechanisms of this compound have been found in the surveyed literature. Such studies would provide valuable insights into transition state geometries, reaction energy profiles, and electronic effects.

Stereochemical Control and Stereoselectivity Studies

For reactions that could potentially lead to stereoisomeric products, studies on stereochemical control and stereoselectivity are vital. There is no available research on the stereoselective reactions of this compound or on methods to control the stereochemical outcome of its synthesis or derivatization.

Computational and Theoretical Studies of 7 Chloro 3 Chloromethyl 1,2 Benzoxazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules like 7-Chloro-3-(chloromethyl)-1,2-benzoxazole. These calculations can determine a variety of molecular properties and reactivity descriptors.

Detailed research findings from DFT studies on related benzoxazole (B165842) derivatives reveal insights into the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Representative Calculated Electronic Properties and Global Reactivity Descriptors for a 1,2-Benzoxazole Derivative (Illustrative Data)

| Parameter | Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Electronegativity (χ) | 3.85 eV | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Global Softness (S) | 0.38 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound are critical to its interactions and reactivity. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation around single bonds) and to determine their relative energies.

For this compound, a key area of conformational flexibility is the rotation around the C3-C(chloromethyl) bond. Quantum chemical calculations can be used to construct a potential energy surface for this rotation, identifying the most stable (lowest energy) conformers. X-ray crystallography studies on similar compounds, such as 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole, have shown that the benzoxazole ring is nearly planar.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time in a simulated environment (e.g., in a solvent). MD simulations track the movements of atoms and can reveal how the molecule explores different conformations and interacts with its surroundings. This information is valuable for understanding its behavior in solution and its potential to interact with biological targets.

Table 2: Illustrative Relative Energies of Conformers of a Chloromethyl-Substituted Benzoxazole

| Conformer (Dihedral Angle C2-C3-CH₂-Cl) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 60° (gauche) | 0.5 | 30 |

| 180° (anti) | 0.0 | 40 |

| -60° (gauche) | 0.5 | 30 |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those involving the synthesis or transformation of this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate the transition state structures, and calculate the activation energies.

For instance, the synthesis of 1,2-benzoxazoles can proceed through various routes, such as the cyclization of o-hydroxyaryl oximes. Computational studies can model these reaction pathways, providing detailed information about the geometry of the transition states and the energy barriers that must be overcome. This allows for a deeper understanding of the reaction kinetics and can help in optimizing reaction conditions. Theoretical investigations can also predict the regioselectivity and stereoselectivity of reactions involving this compound.

Structure-Reactivity Correlation via In Silico Methods

In a typical QSAR study, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a series of related compounds. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. Such models can then be used to predict the activity of new, untested compounds. For a series of substituted 1,2-benzoxazoles, QSAR models could elucidate the influence of substituents at the 7-position and the 3-position on their chemical reactivity.

Table 3: Example of Molecular Descriptors Used in QSAR Studies of Benzoxazole Derivatives

| Descriptor | Description | Potential Influence on Reactivity |

| LogP | Octanol-water partition coefficient | Hydrophobicity, membrane permeability |

| Molar Refractivity (MR) | Molar volume and polarizability | Steric effects and binding interactions |

| Dipole Moment | Measure of molecular polarity | Electrostatic interactions |

| HOMO/LUMO Energies | Frontier orbital energies | Susceptibility to nucleophilic/electrophilic attack |

Spectroscopic Feature Predictions for Academic Interpretation

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for the interpretation of experimental spectra and for the structural elucidation of new compounds.

Advanced Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By comparing the calculated chemical shifts with experimental data, the assignment of signals in the NMR spectrum can be confirmed.

Infrared (IR) vibrational frequencies and intensities can also be computed. These calculations help in assigning the observed IR absorption bands to specific vibrational modes of the molecule, such as the stretching and bending of particular bonds of interest like the C-Cl, C=N, and C-O bonds within this compound.

Table 4: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Data | Predicted Value (Illustrative) | Assignment |

| ¹H NMR Chemical Shift (ppm) | 4.85 | -CH₂Cl protons |

| ¹³C NMR Chemical Shift (ppm) | 45.2 | -CH₂Cl carbon |

| IR Vibrational Frequency (cm⁻¹) | 750 | C-Cl stretch (chloromethyl) |

| IR Vibrational Frequency (cm⁻¹) | 1620 | C=N stretch (oxazole ring) |

Biological Activity and Molecular Interactions of 7 Chloro 3 Chloromethyl 1,2 Benzoxazole Derivatives

The 1,2-benzoxazole (also known as benzisoxazole) scaffold is a prominent heterocyclic structure found in a wide array of pharmacologically active compounds. Modifications to this core, including the introduction of halogen and chloromethyl groups, have been explored to modulate biological activity. This article focuses on the biological activities and molecular interactions of derivatives based on the 7-chloro-3-(chloromethyl)-1,2-benzoxazole structure, drawing upon research conducted on closely related analogues.

Applications in Advanced Organic Synthesis and Chemical Biology

Utilization as a Synthetic Building Block for Complex Heterocyclic Systems

There is a lack of specific documented examples of 7-Chloro-3-(chloromethyl)-1,2-benzoxazole being used as a building block for the synthesis of complex heterocyclic systems. In principle, the reactive chloromethyl group could be displaced by various nucleophiles, such as amines, thiols, or alcohols, to construct more elaborate heterocyclic frameworks. However, without published research, any description of its utility in this area would be purely speculative.

Role in the Construction of Natural Product Analogs

Similarly, the role of this compound in the synthesis of natural product analogs is not well-documented in publicly available literature. The benzoxazole (B165842) core is present in some natural products, and synthetic analogs are often created to explore structure-activity relationships. While this compound could theoretically be used to introduce a chlorinated benzoxazole fragment into such analogs, there are no specific examples to be found in the current body of scientific literature.

Development of Novel Chemical Reagents and Catalysts

The potential for this compound to be used in the development of novel chemical reagents or catalysts is another area lacking specific research. The benzoxazole nitrogen and the chloromethyl group could potentially serve as coordination sites for metal catalysts, or the entire molecule could be functionalized to act as an organocatalyst. However, no studies detailing such applications have been identified.

Generation of Molecular Probes for Biological Research

Benzoxazole derivatives are known to exhibit interesting photophysical properties and have been used in the development of fluorescent probes. The specific substitution pattern of this compound might influence its fluorescence characteristics. The chloromethyl group could also be used to attach the benzoxazole core to biomolecules for probing biological processes. Nevertheless, there is no available research demonstrating the use of this compound in the generation of molecular probes.

Advanced Analytical Methodologies in the Study of this compound

The structural elucidation, purity assessment, and reaction monitoring of this compound and its derivatives rely on a suite of advanced analytical techniques. These methodologies provide crucial insights into molecular structure, conformation, and the progress of chemical transformations, underpinning further research and development.

Future Research Directions and Unexplored Avenues for 7 Chloro 3 Chloromethyl 1,2 Benzoxazole

Emerging Synthetic Paradigms for Benzoxazole (B165842) Scaffolds

The synthesis of benzoxazoles has evolved significantly from traditional condensation reactions, which often required harsh conditions. researchgate.netrsc.org Modern synthetic chemistry offers a toolkit of more efficient, sustainable, and versatile methods that could be applied to the synthesis of 7-Chloro-3-(chloromethyl)-1,2-benzoxazole and its derivatives.

Future research should focus on applying green chemistry principles to the synthesis of this scaffold. researchgate.net This includes the use of environmentally benign solvents like water, solvent-free "grindstone" methods, and microwave-assisted synthesis to reduce reaction times and energy consumption. rsc.orgfigshare.com One-pot reactions, where multiple synthetic steps are performed in a single vessel, represent another promising avenue, simplifying procedures and minimizing waste. rsc.orgchemicalbook.com

The development and application of novel catalysts are also critical. Research has demonstrated the efficacy of various catalysts for benzoxazole synthesis, including:

Nanocatalysts : These offer high surface area, reactivity, and reusability. nih.gov

Metal Catalysts : Iron-catalyzed coupling reactions and silver-mediated oxidations provide mild and efficient routes. researchgate.net

Ionic Liquids : Brønsted acidic ionic liquids can act as both catalyst and solvent, facilitating easy recovery and reuse. nih.govacs.org

Applying these advanced catalytic systems to the synthesis of this compound could lead to higher yields, improved purity, and more sustainable production methods.

| Synthetic Approach | Potential Advantages for Benzoxazole Synthesis | Key Features |

| Green Chemistry | Reduced waste, lower energy consumption, increased safety. researchgate.netrsc.org | Use of water as a solvent, microwave irradiation, solvent-free conditions. rsc.org |

| Nanocatalysis | High reactivity, selectivity, stability, and reusability. nih.gov | High surface area-to-volume ratio. nih.gov |

| One-Pot Synthesis | Increased efficiency, reduced workup and purification steps. rsc.orgchemicalbook.com | Multiple reactions in a single reaction vessel. rsc.org |

| Ionic Liquid Catalysis | Recyclable catalyst, high yields, simple workup. acs.org | Acts as both catalyst and reaction medium. acs.org |

Discovery of Novel Reactivity and Transformation Pathways

The this compound molecule possesses two key sites for chemical modification: the benzoxazole core and the reactive chloromethyl group at the 3-position. mdpi.com Future research should aim to explore the untapped reactivity of this compound to generate novel derivatives.

The chloromethyl group is a versatile electrophilic handle, prime for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups (e.g., azides, amines, thiols, cyanides), which can serve as building blocks for more complex molecules or as pharmacophores to modulate biological activity. nih.gov

Furthermore, modern organic chemistry offers powerful tools for functionalizing the benzoxazole core itself. Techniques such as C-H activation could enable the direct introduction of substituents onto the benzene (B151609) ring, bypassing the need for pre-functionalized starting materials. Exploring the reactivity of the 2-trichloromethylbenzoxazoles has shown pathways for selective substitution, a strategy that could be adapted for the 3-(chloromethyl) analogue. researchgate.net These advanced methods provide a direct route to novel analogues that would be difficult to access through traditional means, opening up new areas of chemical space for exploration.

Expansion of Biological Target Space and Mechanistic Insight

Benzoxazole derivatives are known to exhibit a broad spectrum of biological activities, interacting with numerous biological targets. researchgate.netnih.govjocpr.com They have been investigated as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netnih.govresearchgate.net However, the specific biological profile of this compound remains largely unexplored.

A crucial future direction is the systematic screening of this compound and its derivatives against a wide range of biological targets. Given the activities of related compounds, promising areas for investigation include:

Anticancer Activity : Screening against various cancer cell lines, such as HCT116 (colorectal), MCF-7 (breast), and A549 (lung), could identify potential new oncology leads. nih.govresearchgate.net Known targets for benzoxazoles in cancer include topoisomerases and protein kinases. researchgate.net

Antimicrobial Activity : Testing against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans) is warranted. nih.govnih.gov DNA gyrase and glutamate (B1630785) racemase have been identified as potential bacterial targets for this class of compounds. nih.govnih.gov

Anti-inflammatory Activity : Evaluation in models of inflammation could reveal inhibitors of key enzymes like cyclooxygenase (COX). figshare.comjocpr.com

Beyond initial screening, it is vital to gain mechanistic insight into how active compounds exert their effects. This involves identifying the specific molecular target (e.g., enzyme, receptor) and elucidating the binding interactions through techniques like molecular docking and X-ray crystallography. figshare.comnih.gov Such studies are essential for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective analogues. chemistryjournal.net

| Biological Activity | Potential Molecular Targets | Example Organisms/Cell Lines |

| Anticancer | Topoisomerases, Protein Kinases. researchgate.net | HCT116, MCF-7, A549. researchgate.net |

| Antibacterial | DNA Gyrase, Glutamate Racemase. nih.govnih.gov | S. aureus, E. coli, P. aeruginosa. nih.gov |

| Antifungal | Not specified | C. albicans, A. niger. nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes. figshare.comjocpr.com | In vivo models (e.g., carrageenan-induced paw edema). figshare.com |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

Future research should integrate AI and ML in several key areas:

Retrosynthesis Planning : AI-powered software can propose novel and efficient synthetic routes to target molecules, potentially uncovering more effective ways to synthesize derivatives of this compound. nih.gov

Reaction Outcome Prediction : Machine learning models can predict the success and yield of unknown reactions, allowing chemists to prioritize experiments that are most likely to succeed. doaj.org

Virtual Screening : AI can rapidly screen virtual libraries of derivatives against biological targets, identifying promising candidates for synthesis and experimental testing. This de-risks the synthetic effort and focuses resources on the most promising molecules. astrazeneca.com

Property Prediction : ML models can predict the physicochemical and pharmacological properties of virtual compounds, aiding in the design of molecules with desired characteristics. astrazeneca.com

Addressing Persistent Challenges in Benzoxazole Chemistry

While significant progress has been made, challenges in benzoxazole chemistry remain. Future research focusing on this compound should aim to address these persistent issues. A primary challenge is the development of synthetic methods that exhibit broad functional group tolerance, allowing for the synthesis of highly functionalized and complex derivatives without the need for extensive protecting group chemistry. researchgate.net

Q & A

Q. What are the common synthetic routes for 7-chloro-3-(chloromethyl)-1,2-benzoxazole, and how are intermediates optimized?

The synthesis typically involves cyclization of substituted o-hydroxyphenylketoximes. For example, oxime intermediates derived from chloroacetyl precursors are treated with hydroxylamine hydrochloride in ethanol, followed by cyclization using thionyl chloride (SOCl₂) in anhydrous tetrahydrofuran (THF). Pyridine is often added to neutralize HCl byproducts . Yield optimization (55–92%) depends on reaction time, solvent polarity, and stoichiometric control of SOCl₂ .

Q. How is X-ray crystallography employed to resolve structural ambiguities in chloromethyl-substituted benzoxazoles?

X-ray diffraction reveals bond lengths, angles, and dihedral angles critical for confirming regiochemistry. For 3-chloromethyl derivatives, deviations from ideal sp² hybridization (e.g., C3–C3a–C4 angles of ~137°) indicate steric strain from the chloromethyl group. Dihedral angles between the benzoxazole core and substituents (e.g., ~70° for phenyl groups) highlight non-planar conformations that influence reactivity .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- NMR : H and C NMR confirm substitution patterns (e.g., chloromethyl protons at δ ~4.5–5.0 ppm).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]⁺ at m/z 202.014 for C₈H₅Cl₂NO).

- IR spectroscopy : Stretching frequencies for C–Cl (~750 cm⁻¹) and benzoxazole C=N (~1600 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How do steric and electronic effects of the chloromethyl group influence reactivity in nucleophilic substitution reactions?

The chloromethyl group acts as a reactive handle for derivatization. Steric hindrance from the benzoxazole ring slows SN2 reactions, favoring polar aprotic solvents (e.g., DMF) and elevated temperatures. Electronic effects (σ-withdrawing Cl) enhance electrophilicity, enabling substitutions with amines or thiols. Crystallographic data show that non-planar conformations reduce steric clashes during nucleophilic attack .

Q. What structure-activity relationships (SAR) govern the biological activity of 3-chloromethyl benzoxazoles?

- Antimicrobial activity : Substitution at the 3-position with chloromethyl enhances membrane permeability. Derivatives with piperidine or phenyl groups show moderate activity against Staphylococcus aureus (MIC ~50 μg/mL) .

- Enzyme inhibition : Chloromethyl groups facilitate covalent binding to cysteine residues in urease, as shown in docking studies with triazinoindole-benzoxazole hybrids .

Q. How can computational methods predict solubility and formulation challenges for chloromethyl benzoxazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.